Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate
Description
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate is a substituted indolizine derivative characterized by a 3-aminophenyl group at position 2 and an ethyl carboxylate ester at position 1 of the indolizine core. Indolizines are bicyclic heteroaromatic compounds with a nitrogen atom bridging five- and six-membered rings, structurally analogous to purines and indoles. These compounds are of significant pharmacological interest due to their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . This compound is part of a broader class of indolizine derivatives synthesized for drug discovery, particularly in oncology. Its structure-activity relationship (SAR) is influenced by the electron-donating 3-aminophenyl group, which may enhance binding to biological targets through hydrogen bonding or π-π interactions .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)16-14(12-6-5-7-13(18)10-12)11-19-9-4-3-8-15(16)19/h3-11H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYXMSGTJCXHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331546 | |
| Record name | ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478064-54-9 | |
| Record name | ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indolizine compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aminophenyl ring .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate can be synthesized through various methods, including multi-step reactions involving indole derivatives. Its unique structure allows for modifications that can enhance its biological activity. For example, the introduction of different substituents on the indolizine core can lead to compounds with improved pharmacological properties.
Biological Activities
1. Antioxidant Activity
Research has indicated that derivatives of indolizine compounds, including this compound, exhibit notable antioxidant properties. The DPPH scavenging method has been used to evaluate these properties, demonstrating significant potential for these compounds in combating oxidative stress-related diseases .
2. Antibacterial Properties
this compound has been shown to possess antibacterial activity against various strains of bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
3. Antiviral Activity
Recent studies have explored the antiviral potential of indole derivatives, including those related to this compound. Specifically, compounds with indole scaffolds have been investigated as integrase inhibitors for HIV treatment. These studies suggest that modifications to the indole structure can enhance binding affinity to viral proteins, potentially leading to effective antiviral agents .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Method of Evaluation | Key Findings |
|---|---|---|---|
| This compound | Antioxidant | DPPH Scavenging | Significant scavenging activity observed |
| This compound | Antibacterial | Zone of Inhibition Test | Effective against Gram-positive and Gram-negative bacteria |
| Indole Derivative (related) | Antiviral | In vitro assays | Inhibited integrase activity with IC50 values in low micromolar range |
Case Study: Antioxidant Properties
In a study evaluating the antioxidant properties of various indolizine derivatives, this compound demonstrated a strong ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .
Case Study: Antibacterial Efficacy
Another research effort focused on the antibacterial efficacy of this compound against clinical isolates. The compound exhibited a broad spectrum of activity, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The indolizine core may interact with hydrophobic pockets within proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate shares its core indolizine scaffold with several analogues, differing primarily in substituents at positions 2, 3, and 5. Key structural variants include:
| Compound | Substituents (Position) | logP | Key Functional Groups |
|---|---|---|---|
| This compound | 2: 3-aminophenyl; 1: ethyl carboxylate | ~3.0* | -NH₂ (electron-donating), -COOEt |
| Ethyl 7-acetyl-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate (2b) | 7: acetyl; 3: 4-bromobenzoyl; 2: methyl | 2.18 | -COCH₃, -COAr (electron-withdrawing) |
| Ethyl 7-acetyl-3-(4-cyanobenzoyl)-2-methylindolizine-1-carboxylate (2q) | 3: 4-cyanobenzoyl | 4.83 | -CN (strong electron-withdrawing) |
| Ethyl 3-benzoylindolizine-1-carboxylate (2a) | 3: benzoyl | N/A | -COAr |
*Estimated based on analogues in .
The 3-aminophenyl group in the target compound confers moderate lipophilicity (logP ~3.0), balancing solubility and membrane permeability.
Anticancer Activity
Selected indolizine derivatives were screened against the human cervical cancer cell line SiHa, with adriamycin (ADR) as a positive control (IC₅₀: -74.1% inhibition at 80 µg/mL):
| Compound | % Inhibition at 80 µg/mL | logP | Key Structural Features |
|---|---|---|---|
| 2b | -63.1% | 2.18 | 4-Bromobenzoyl, acetyl, methyl |
| 2q | 22.4%† | 4.83 | 4-Cyanobenzoyl |
| 2r | -54.8% | 3.81 | 4-Methoxybenzoyl |
†Positive value suggests pro-proliferative activity.
- Electron-withdrawing groups (e.g., -Br, -CN) at position 3 enhance cytotoxicity (e.g., 2b, 2r).
- Methyl or acetyl groups at position 7 may stabilize the indolizine core without direct pharmacological contributions .
- The 3-aminophenyl group’s -NH₂ could modulate target binding, though excessive lipophilicity (logP >4) may reduce efficacy, as seen in 2q .
Biological Activity
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the indolizine class of compounds, characterized by a fused indole and pyridine structure. The synthesis typically involves several steps:
- Formation of Indolizine Core : The indolizine core is synthesized through cyclization reactions, often starting from 2-alkynylpyridine derivatives.
- Aminophenyl Group Introduction : This is achieved via Suzuki-Miyaura coupling, where a boronic acid reacts with a halogenated indolizine compound in the presence of a palladium catalyst.
- Esterification : The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester form of the compound.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay have shown that this compound exhibits potent activity against liver cancer cells (Hep-G2), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Properties
Research indicates that indolizine derivatives, including this compound, possess antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as antibacterial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2, with a preference for COX-2 inhibition noted in some studies .
- Cell Cycle Arrest : Analysis revealed that treatment with this compound leads to G1 phase arrest in cancer cells, contributing to its antiproliferative effects .
Study on Anticancer Efficacy
In a recent study, this compound was tested alongside other indole derivatives for their anticancer efficacy. The results indicated that this compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms .
Antimicrobial Testing
Another investigation assessed the antimicrobial activity of this compound against various pathogens. The compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a therapeutic agent in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
